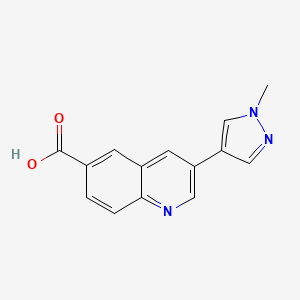

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYLXNSIVMPPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core

Method A: Friedländer Condensation

- Reactants: Anthranilaldehyde derivatives with o-aminoacetophenones or o-aminobenzophenones.

- Conditions: Basic environment (e.g., sodium hydroxide) at 110–150°C.

- Outcome: Formation of quinoline derivatives with functional groups amenable to further modifications.

| Step | Reactants | Conditions | Product | References |

|---|---|---|---|---|

| 1 | Anthranilaldehyde + o-aminoacetophenone | Basic, reflux | Quinoline core | , |

Synthesis of the Pyrazole Moiety

Method C: Pyrazolone-based Cyclization

- Reactants: Pyrazolones such as 1,2-diphenylpyrazolidine-3,5-dione.

- Conditions: Basic medium, reflux.

- Outcome: Pyrazol-4-yl derivatives.

| Step | Reactants | Conditions | Product | References |

|---|---|---|---|---|

| 3 | Pyrazolones + aldehydes | Basic, reflux | Pyrazolylquinoline intermediates | , |

Coupling of the Pyrazole to the Quinoline

Method D: Nucleophilic Substitution or Cross-Coupling

- Approach: Use of palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to attach the methylpyrazole group at the 4-position of the quinoline.

- Conditions: Catalytic Pd, suitable ligands, inert atmosphere.

- Outcome: Formation of the 4-(pyrazol-4-yl)quinoline derivative.

| Step | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| 4 | Pyrazolylboronic acids or stannanes + quinoline halides | Pd catalysis, inert | 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid | , |

Methylation of the Pyrazole Nitrogen

- Method: Use of methyl iodide or dimethyl sulfate under basic conditions.

- Outcome: N-methylation at the 1-position of the pyrazole ring, completing the target molecule.

Data Table Summarizing the Preparation Route

| Step | Starting Material | Key Reagents | Conditions | Product | Remarks |

|---|---|---|---|---|---|

| 1 | Anthranilaldehyde derivatives | NaOH, reflux | Basic, 110–150°C | Quinoline core | Friedländer condensation |

| 2 | Quinoline-4-carboxylic acid | KMnO₄ | 35–45°C, 2–8h | Quinoline-2,4-dicarboxylic acid | Oxidative functionalization |

| 3 | Pyrazolones | Base, reflux | Basic, reflux | Pyrazolyl intermediates | Pyrazolone cyclization |

| 4 | Quinoline core + pyrazolyl intermediates | Pd catalysts | Inert atmosphere, mild heating | This compound | Cross-coupling |

| 5 | Methylating agent | Base | Room temp to reflux | Final compound | N-methylation |

Research Findings and Optimization

- Raw Materials: Use of inexpensive and readily available starting materials like anthranilaldehyde and pyrazolones enhances industrial scalability.

- Reaction Conditions: Mild temperatures and aqueous conditions reduce costs and environmental impact.

- Catalysis: Palladium-catalyzed cross-coupling offers high selectivity and yields.

- Yield Data: Reported yields vary from 50% to 85% depending on the step, with optimization potential in each.

Notes and Considerations

- Purity: Purification via recrystallization or chromatography is essential at each stage.

- Scalability: The outlined methods are adaptable for large-scale synthesis, especially the Friedländer condensation and oxidative steps.

- Environmental Impact: Use of greener oxidants and solvents is recommended to improve sustainability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions.

Key reaction :

-

Conditions :

Example :

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Carboxylic acid | Ethanol, | Ethyl 3-(1-methyl-1H-pyrazol-4-yl)quinoline-6-carboxylate | 85% |

Amide Formation

The acid reacts with amines to form amides via activation as an acyl chloride.

Key steps :

-

Conditions :

-

Thionyl chloride () in (room temperature, 2 h) activates the acid.

-

Subsequent reaction with primary/secondary amines (e.g., methylamine, morpholine) in yields amides (60–78% yield).

-

Example :

| Amine | Product | Yield |

|---|---|---|

| Benzylamine | -Benzyl-3-(1-methyl-1H-pyrazol-4-yl)quinoline-6-carboxamide | 72% |

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group.

Reaction :

-

Conditions :

Condensation Reactions

The carboxylic acid participates in Knoevenagel and Friedel-Crafts condensations.

4.1. Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile):

4.2. Friedel-Crafts Hydroxyalkylation

Forms chalcone derivatives with aromatic aldehydes:

Substitution Reactions

The pyrazole and quinoline rings undergo electrophilic substitution.

5.1. Halogenation

-

Quinoline ring : Bromination at C-5 using in (70°C, 3 h) yields 5-bromo derivative (63% yield) .

-

Pyrazole ring : Limited reactivity due to electron-withdrawing substituents; no direct halogenation reported.

5.2. Nitration

Reduction Reactions

The carboxylic acid is resistant to direct reduction, but esters can be reduced to alcohols.

Example :

-

Conditions :

-

in dry THF (0°C to reflux, 4 h, 40% yield).

-

Metal Complexation

The carboxylic acid acts as a bidentate ligand for transition metals.

Example :

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit promising anticancer properties. Specifically, 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis through caspase activation.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Research highlights its effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways relevant to disease states.

Case Study:

In a biochemical assay, it was found that this compound inhibited the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The inhibition was competitive, suggesting its potential as a lead compound for developing new antifolate drugs.

Fluorescent Probes

Due to its unique structural properties, this compound has been investigated for use as a fluorescent probe in biological imaging.

Research Findings:

Recent studies have demonstrated that conjugating this compound with specific biomolecules enhances its fluorescence properties, making it suitable for tracking cellular processes in live-cell imaging.

Pesticidal Activity

There is emerging interest in the application of this compound as a bioactive agent in agriculture, particularly for pest control.

Study Insights:

Field trials have indicated that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

2.1 Structural and Functional Analysis

- Positional Isomerism: The positional placement of substituents significantly impacts electronic and steric properties. For instance, 2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid has a pyrazole at C2 and a carboxylic acid at C4, which may alter hydrogen-bonding patterns compared to the C3/C6 configuration of the target compound. The nitro-substituted analog (CAS 1431930-27-6) replaces the carboxylic acid with a nitro group, reducing hydrophilicity and increasing electrophilicity at the quinoline core.

- Heterocyclic Variations: The triazolopyridazine-thio derivative (CAS 1022150-57-7, SGX-523) introduces a sulfur-linked triazolopyridazine system. 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid replaces the quinoline core with an isoxazole, altering solubility and electronic properties due to the oxygen atom in the isoxazole ring.

Functional Group Effects :

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is a compound that belongs to the quinoline derivatives, known for their diverse biological activities and potential therapeutic applications. This compound has gained attention due to its interaction with various biological targets, particularly the c-Met protein, which plays a significant role in cancer biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

- IUPAC Name : 3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid

- Molecular Formula : C₁₄H₁₁N₃O₂

- Molecular Weight : 253.26 g/mol

- CAS Number : 1635407-37-2

The primary target of this compound is the c-Met protein , a receptor tyrosine kinase involved in cell proliferation, survival, and migration. The compound inhibits c-Met activity, disrupting the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is often overactive in various cancers. This inhibition leads to:

- Reduced cell growth and differentiation

- Altered signaling pathways , particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) due to its interaction with phosphodiesterases (PDEs).

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines by targeting c-Met signaling.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory effects as well. The stabilization of human red blood cell membranes indicates a protective effect against hemolysis, suggesting that this compound may mitigate inflammation-related damage .

Pharmacokinetics

This compound is noted for its oral bioavailability, making it a candidate for further development in therapeutic applications.

Case Studies and Research Findings

A study focused on the optimization of pyrazole-based compounds for inhibiting lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism, highlighted that similar pyrazole derivatives exhibit low nanomolar inhibition of LDHA and LDHB . These findings underscore the relevance of pyrazole-containing compounds in cancer treatment strategies.

Q & A

Basic: What synthetic routes are effective for preparing 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid?

Methodological Answer:

The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in an alkaline medium. For example, substituting phenylacetic acid in the reaction may yield quinoline-6-carboxylic acid derivatives . Alternative approaches include multi-step condensation reactions, as demonstrated in the synthesis of methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, where chloroacetyl intermediates and AlCl₃ catalysis were used . Key steps involve regioselective pyrazole ring introduction and carboxyl group retention.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, cis/trans isomerism in tetrahydroquinoline derivatives was resolved via coupling constants in ¹H NMR .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to determine absolute configurations and intermolecular interactions (e.g., C–H···π bonds). Single-crystal studies at 100 K with R factors <0.05 ensure high precision .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as seen in studies on pyrroloquinoline derivatives .

Advanced: How can substituent configuration ambiguities be resolved when NMR and crystallographic data conflict?

Methodological Answer:

Discrepancies between NMR (e.g., overlapping signals) and X-ray data require complementary techniques :

- Dynamic NMR (DNMR): Assess rotational barriers in flexible groups (e.g., methyl-pyrazole) by variable-temperature experiments.

- Computational Modeling: Compare calculated (DFT) and experimental NMR chemical shifts to validate configurations.

- Single-Crystal Refinement: Prioritize X-ray data for rigid moieties, as demonstrated in resolving cis/trans ambiguities in tetrahydroquinoline systems .

Advanced: What biological activities are associated with structurally related quinoline-carboxylic acid derivatives?

Methodological Answer:

- Antiproliferative Effects: Pyrazole-quinoline hybrids (e.g., FMPPP) inhibit mTOR/p70S6K pathways and induce autophagy in prostate cancer models .

- Antibacterial Activity: Quinolonecarboxylic acids (e.g., 7-amino-1-cyclopropyl derivatives) show potency against Gram-negative pathogens via DNA gyrase inhibition .

- Structure-Activity Relationship (SAR): Substituents at the 3-position (e.g., methyl-pyrazole) enhance cellular permeability, while the 6-carboxyl group is critical for target binding .

Advanced: How can crystallographic data be optimized to resolve structural complexities in this compound?

Methodological Answer:

- Data Collection: Use low-temperature (100 K) setups with synchrotron radiation to improve resolution (<1.0 Å). Stability requires temperature controllers (±0.1 K) .

- Refinement Strategies: Apply SHELXL with restraints for disordered regions (e.g., rotating methyl groups). Validate using R-free values and electron density maps .

- Hydrogen Bond Analysis: Map C–H···O and π-π interactions to explain packing motifs, as seen in pyrroloquinoline dimers .

Advanced: How can solubility and bioavailability be enhanced without compromising target affinity?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) for improved membrane permeability, as used in quinolone antibiotics .

- Salt Formation: Pair with counterions (e.g., sodium, lysine) to increase aqueous solubility.

- Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions, guided by molecular docking against target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.